5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Overview
Description
5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine, also known as DPSTA, is a synthetic compound that belongs to the thiadiazole family. It has a molecular weight of 249.34 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15N3OS/c1-8-3-4-9(2)10(7-8)16-6-5-11-14-15-12(13)17-11/h3-4,7H,5-6H2,1-2H3,(H2,13,15)
. This code provides a detailed description of the molecule’s structure and composition. Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are used clinically due to their antitumor properties. HMM treats lung cancer, while 2-amino-4-morpholino-s-triazine targets ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) , the hydroxylated metabolite of HMM, is another antitumor agent .
- 1,3,5-Triazines with specific structures exhibit aromatase inhibitory activity and antitumor effects .
- General structure 7 displays potent CRF1 receptor antagonist activity .
- Compound 9 is also a potent CRF1 receptor antagonist .
- Compounds of type 8 exhibit potent activity against LTC4, providing protection against HCl.ethanol-induced gastric lesions .
- Substrate 10 shows good in vitro activity against the protozoan parasite Trypanosoma brucei , which causes Human African Trypanosomiasis .
Antitumor Properties
Siderophore-Mediated Drug
Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism
Leukotriene C4 (LTC4) Antagonism
Trypanosoma brucei Inhibition
Chiral Stationary Phases and Optical Switches
properties
IUPAC Name |
5-[3-(2,5-dimethylphenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-9-4-5-10(2)11(8-9)17-6-3-7-18-13-16-15-12(14)19-13/h4-5,8H,3,6-7H2,1-2H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYWURYKPCISKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCSC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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